molecular formula C11H11ClN4 B2742790 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine CAS No. 36323-70-3

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine

Cat. No. B2742790
CAS RN: 36323-70-3
M. Wt: 234.69
InChI Key: ZZWOGAHPXAPUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine” is a triazine-based compound. Triazines are a class of nitrogen-containing heterocycles. The triazine structure is often incorporated in various fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties . The compound has been synthesized from cyanuric chloride with aniline .


Synthesis Analysis

The synthesis of this compound involves the condensation of cyanuric chloride with aniline . Three novel triazine based organic chromophores with D-π-A (Donor-π system- Acceptor) push-pull type have been synthesized from 2, 4-diamino-6-phenyl-1,3,5-triazine as a starting material .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques such as UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The reaction of cyanuric chloride with aniline leads to the formation of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its photophysical and thermal properties . The compound showed positive solvatochromism compared to other compounds . The absorption in the UV region of these compounds was found to be less dependent on solvent polarities, whereas the red-shifted fluorescence was strongly dependent on solvent polarities . The TGA data indicates that the compound is stable up to 160 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

A key precursor for synthesizing various amines, 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine demonstrates versatility in nucleophilic substitutions. For example, a study by Lim, Dolzhenko, and Dolzhenko (2014) explored the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists, highlighting the pharmaceutical potential of derivatives (Lim, Dolzhenko, & Dolzhenko, 2014). This work exemplifies the compound's utility in generating biologically active derivatives through chemical transformations.

Biological and Pharmacological Applications

Several studies have shown the potential biological activity of derivatives, emphasizing their relevance in drug discovery and medicinal chemistry. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating antimicrobial activities against various microorganisms. This suggests that 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine derivatives could be promising candidates for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Materials Science Applications

In the realm of materials science, derivatives of 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine have been employed to develop luminescent covalent-organic polymers (COPs). Xiang and Cao (2012) synthesized porous luminescent COPs with high surface area and stability, demonstrating potential for detecting nitroaromatic explosives and small organic molecules. This underscores the compound's utility in creating advanced materials for sensing applications (Xiang & Cao, 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available data, it’s worth noting that triazine derivatives end-capped with donor/acceptor can produce high molecular nonlinearity . They exhibit intense, low energy absorption bands due to intramolecular charge transfer (ICT) between two groups of opposite nature .

properties

IUPAC Name

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-16(2)11-14-9(13-10(12)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWOGAHPXAPUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.